MGAT2 Inhibitory Potency: MGAT2-IN-2 (IC50 = 3.4 nM) Versus Key Commercial and Preclinical MGAT2 Inhibitors
MGAT2-IN-2 inhibits recombinant human MGAT2 with an IC50 of 3.4 nM, placing it among the most potent MGAT2 inhibitors reported to date [1]. In cross-study comparison, this represents approximately 2.1-fold greater potency than BMS-963272 (hMGAT2 IC50 = 7.1 nM), approximately 5.9- to 11.8-fold greater potency than JTP-103237 (hMGAT2 IC50 = 19-40 nM), approximately 2.3-fold greater potency than Compound 27c (hMGAT2 IC50 = 7.8 nM), and is comparable to BMS-986172 (hMGAT2 IC50 = 4.6 nM) within typical inter-laboratory variability [2][3][4]. Within its own indoline-5-sulfonamide series, Compound 10b achieves sub-nanomolar potency (IC50 = 1.0 nM) against human MGAT2 but was deprioritized due to inadequate pharmacokinetic properties, whereas MGAT2-IN-2 (24d) was specifically optimized to balance potency with oral bioavailability [1].
| Evidence Dimension | Human MGAT2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.4 nM (recombinant human MGAT2) |
| Comparator Or Baseline | JTP-103237: IC50 = 19-40 nM; BMS-963272: IC50 = 7.1 nM; Compound 27c: IC50 = 7.8 nM; BMS-986172: IC50 = 4.6 nM; Compound 10b: IC50 = 1.0 nM (same series, poor PK) |
| Quantified Difference | 2.1-fold more potent than BMS-963272; 5.9–11.8-fold more potent than JTP-103237; 2.3-fold more potent than Compound 27c; comparable to BMS-986172 (1.35-fold difference); 3.4-fold less potent than Compound 10b (but with superior PK) |
| Conditions | Recombinant human MGAT2 enzyme inhibition assays; individual studies performed by Sato et al. (Takeda, 2015), Okuma et al. (Japan Tobacco, 2015), Brigance et al. (BMS, 2021), and vendor-reported biochemical IC50 data |
Why This Matters
For experiments where maximal target engagement at the lowest achievable concentration is critical (e.g., cellular assays with limited compound solubility, or in vivo studies where exposure is dose-limited), the 2- to 12-fold potency advantage of MGAT2-IN-2 over several alternatives may determine whether a pharmacodynamic effect is observable within the feasible dosing window.
- [1] Sato K, Takahagi H, Yoshikawa T, et al. Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. J Med Chem. 2015;58(9):3892-3909. doi:10.1021/acs.jmedchem.5b00178 View Source
- [2] Okuma C, Ohta T, Tadaki H, et al. JTP-103237, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity. Eur J Pharmacol. 2015;758:72-81. doi:10.1016/j.ejphar.2015.03.072 View Source
- [3] Brigance RP, Meng W, Rossi KA, et al. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders. J Med Chem. 2021;64(19):14773-14792. doi:10.1021/acs.jmedchem.1c01273 View Source
- [4] Sato K, Takahagi H, Kubo O, et al. Optimization of a novel series of N-phenylindoline-5-sulfonamide-based acyl CoA:monoacylglycerol acyltransferase-2 inhibitors: Mitigation of CYP3A4 time-dependent inhibition and phototoxic liabilities. Bioorg Med Chem. 2015;23(15):4544-4560. doi:10.1016/j.bmc.2015.06.003 View Source
